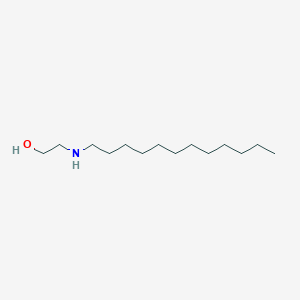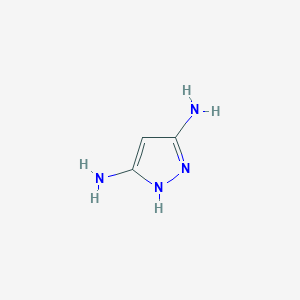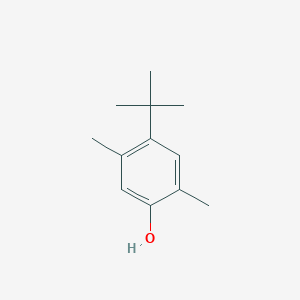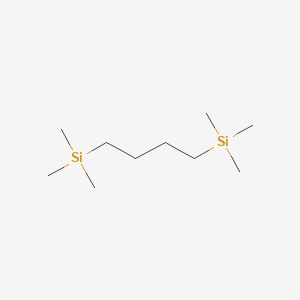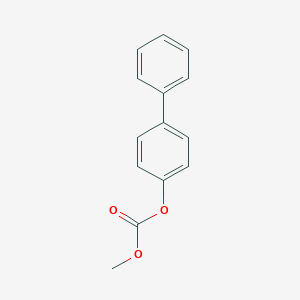
4-联苯基甲基碳酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenylyl methyl carbonate: is an organic compound with the molecular formula C14H12O3. It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility. This compound is known for its unique structure, which includes a biphenyl group attached to a carbonic acid ester moiety.
科学研究应用
Chemistry: 4-Biphenylyl methyl carbonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: While specific biological applications are less common, esters like this one are often explored for their potential in drug development due to their ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. Its unique structure imparts desirable properties to the final products, such as improved thermal stability and mechanical strength.
准备方法
Synthetic Routes and Reaction Conditions:
Fischer Esterification: One common method to synthesize carbonic acid methylbiphenyl-4-yl ester is through Fischer esterification. This involves reacting biphenyl-4-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Acyl Chloride Method: Another method involves converting biphenyl-4-carboxylic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with methanol to form the ester.
Industrial Production Methods: In industrial settings, the production of carbonic acid methylbiphenyl-4-yl ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production.
化学反应分析
Types of Reactions:
Hydrolysis: 4-Biphenylyl methyl carbonate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield biphenyl-4-carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This compound can participate in transesterification reactions where the ester group is exchanged with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst like sodium methoxide.
Major Products:
Hydrolysis: Biphenyl-4-carboxylic acid and methanol.
Reduction: Biphenyl-4-methanol.
Transesterification: New ester and methanol.
作用机制
The mechanism of action for carbonic acid methylbiphenyl-4-yl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
相似化合物的比较
Ethyl biphenyl-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Biphenyl-4-carboxylic acid: The parent acid of the ester.
Methyl benzoate: A simpler ester with a single benzene ring instead of a biphenyl group.
Uniqueness: 4-Biphenylyl methyl carbonate is unique due to its biphenyl structure, which imparts distinct physical and chemical properties compared to simpler esters
属性
IUPAC Name |
methyl (4-phenylphenyl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANTWTKWHLPURZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
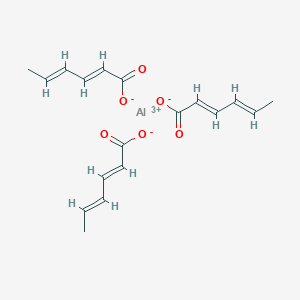
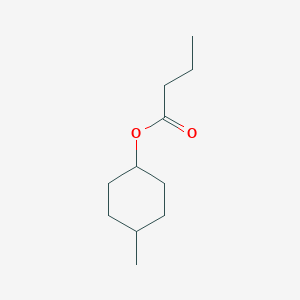
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
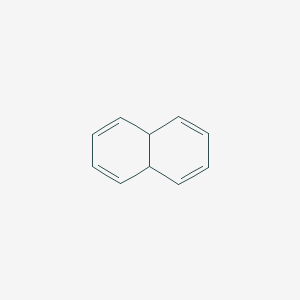

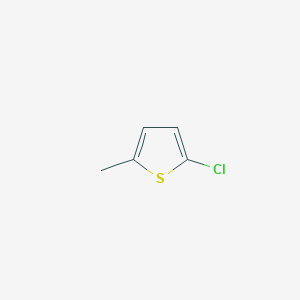

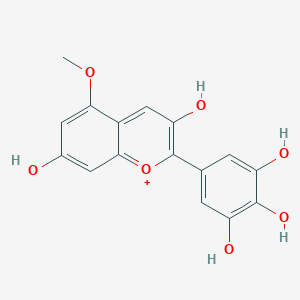
![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)

